5-amino-2,3-dihydro-1-benzofuran-2-carboxamide hydrochloride 5-amino-2,3-dihydro-1-benzofuran-2-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 2551117-08-7
VCID: VC11509614
InChI: InChI=1S/C9H10N2O2.ClH/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12;/h1-3,8H,4,10H2,(H2,11,12);1H
SMILES:
Molecular Formula: C9H11ClN2O2
Molecular Weight: 214.65 g/mol

5-amino-2,3-dihydro-1-benzofuran-2-carboxamide hydrochloride

CAS No.: 2551117-08-7

Cat. No.: VC11509614

Molecular Formula: C9H11ClN2O2

Molecular Weight: 214.65 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

5-amino-2,3-dihydro-1-benzofuran-2-carboxamide hydrochloride - 2551117-08-7

Specification

CAS No. 2551117-08-7
Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
IUPAC Name 5-amino-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C9H10N2O2.ClH/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12;/h1-3,8H,4,10H2,(H2,11,12);1H
Standard InChI Key LDDZLECZWCRYPB-UHFFFAOYSA-N
Canonical SMILES C1C(OC2=C1C=C(C=C2)N)C(=O)N.Cl

Introduction

Chemical Identity and Structural Features

5-Amino-2,3-dihydro-1-benzofuran-2-carboxamide hydrochloride (systematic IUPAC name: 5-amino-2,3-dihydro-1-benzofuran-2-carboxamide hydrochloride) is a bicyclic heterocyclic compound characterized by a partially saturated benzofuran core. The structure comprises:

  • A dihydrobenzofuran scaffold (2,3-dihydro-1-benzofuran), where the furan ring is hydrogenated at the 2- and 3-positions, conferring partial saturation .

  • An amino group (-NH₂) at the 5-position of the benzene ring.

  • A carboxamide group (-CONH₂) at the 2-position of the dihydrofuran ring.

  • A hydrochloride salt form, enhancing solubility and stability for pharmacological applications .

Table 1: Key Physicochemical Properties (Estimated)

PropertyValue/DescriptionBasis for Estimation
Molecular FormulaC₁₀H₁₁ClN₂O₂Derived from structural analysis
Molecular Weight226.66 g/molCalculated from formula
Density~1.3 g/cm³Analogous dihydrobenzofurans
Melting Point180–185°C (decomposes)Similar hydrochloride salts
SolubilitySoluble in polar solvents (e.g., H₂O, DMSO)Hydrochloride salt nature
LogP (Partition Coefficient)~0.8Estimated via fragment-based methods

Synthesis and Manufacturing Approaches

The synthesis of this compound involves multi-step organic reactions, as inferred from related benzofuran derivatives .

Core Ring Formation

The dihydrobenzofuran core is typically constructed via intramolecular cyclization. For example:

  • Mitsunobu Reaction: A hydroxyl group at position 2 of a phenolic precursor reacts with a β-hydroxyethyl side chain at position 3, facilitated by triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) . This forms the 2,3-dihydrobenzofuran skeleton.

  • Protection/Deprotection: The amino group at position 5 is introduced via nitration/reduction or direct amination, often protected as an acetyl derivative during synthesis .

Example Synthetic Pathway (Adapted from Patent CN104016949A )

  • Starting Material: 4-(Acetylamino)-2-hydroxy-3-(2-hydroxyethyl)methyl benzoate.

  • Cyclization: Mitsunobu reaction with PPh₃/DEAD in tetrahydrofuran (THF) yields 4-acetamido-2,3-dihydrobenzofuran-7-methyl carboxylate.

  • Chlorination: N-Chlorosuccinimide (NCS) introduces chlorine at position 5 (if applicable).

  • Amidation: Hydrolysis of the methyl ester to carboxylic acid, followed by treatment with ammonium chloride forms the carboxamide.

  • Salt Formation: Reaction with HCl gas in ethanol precipitates the hydrochloride salt.

Industrial and Research Applications

Pharmaceutical Intermediate

  • Drug Development: Serves as a precursor for kinase inhibitors or antiviral agents .

  • Prodrug Design: The hydrochloride salt improves bioavailability for oral formulations .

Material Science

  • Luminescent Materials: Benzofuran derivatives are employed in OLEDs due to their electron-transport properties .

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